molecular formula C19H20N2O3 B4413466 4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4413466
M. Wt: 324.4 g/mol
InChI Key: IIQXVRNRNHOADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide, also known as TQOA, is a synthetic compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is not fully understood, but it is believed to work by modulating various signaling pathways in the body. This compound has been shown to inhibit the NF-κB pathway, which plays a role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in many diseases. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is that it has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-quinolin-8-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-17(2)18(3)9-10-19(17,24-16(18)23)15(22)21-13-8-4-6-12-7-5-11-20-14(12)13/h4-8,11H,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQXVRNRNHOADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
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4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
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4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
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4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
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4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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